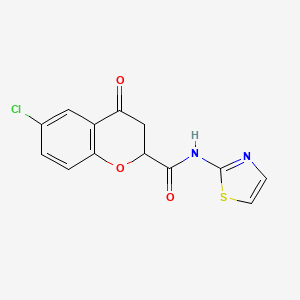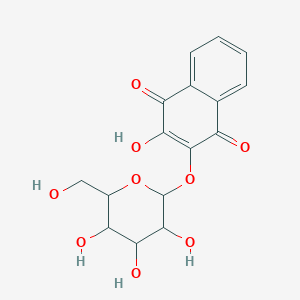![molecular formula C19H23ClN2O5S B11485110 N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a dimethoxyphenyl group, all connected through an ethyl chain to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a benzene ring to form the 4-chlorophenyl intermediate.
Introduction of the Sulfamoyl Group:
Formation of the Dimethoxyphenyl Intermediate: Parallel to the above steps, a dimethoxyphenyl intermediate is synthesized through the methoxylation of a benzene ring.
Coupling Reaction: The chlorophenyl and dimethoxyphenyl intermediates are then coupled through an ethyl chain using a suitable coupling reagent.
Acetamide Formation: Finally, the acetamide group is introduced through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-{[(4-BROMOPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- N-[2-(2-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
Uniqueness
N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2O5S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)methylsulfamoyl]-4,5-dimethoxyphenyl]ethyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O5S/c1-13(23)21-9-8-15-10-17(26-2)18(27-3)11-19(15)28(24,25)22-12-14-4-6-16(20)7-5-14/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,21,23) |
InChI Key |
ZZYRCEMCAMRPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11485039.png)
![13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11485042.png)

![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)
![3-methylsulfanyl-2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B11485073.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)
![3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11485098.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)
![[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)


